molecular formula C20H15FN4O B2523405 N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide CAS No. 1796935-52-8

N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide

Cat. No.: B2523405
CAS No.: 1796935-52-8
M. Wt: 346.365
InChI Key: HGNZVWWVJUFBGZ-UHFFFAOYSA-N
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Description

N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a fluorinated pyridine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then functionalized with a phenylmethyl group via a Friedel-Crafts alkylation reaction.

The fluoropyridine carboxamide moiety is synthesized separately, often starting from 6-fluoropyridine-2-carboxylic acid. This acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with an amine to form the carboxamide.

The final step involves coupling the benzimidazole derivative with the fluoropyridine carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoropyridine carboxamide part of the molecule may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-pyridine-2-carboxamide: Lacks the fluorine atom, which may affect its biological activity.

    N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-chloropyridine-2-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide is a key feature that can influence its chemical and biological properties, such as increased metabolic stability and altered electronic effects, making it a unique compound for various applications.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-6-fluoropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-18-7-3-6-17(23-18)20(26)22-12-13-8-10-14(11-9-13)19-24-15-4-1-2-5-16(15)25-19/h1-11H,12H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNZVWWVJUFBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CNC(=O)C4=NC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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